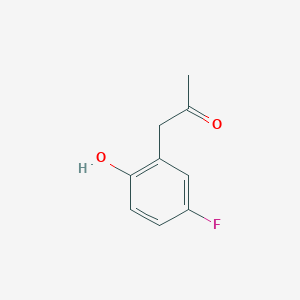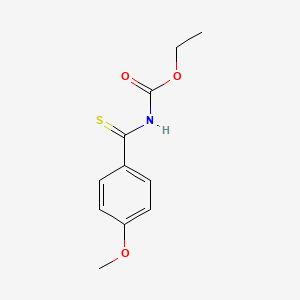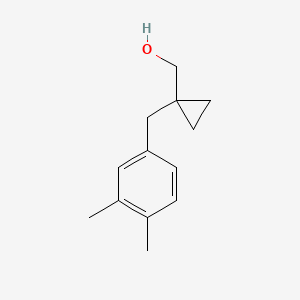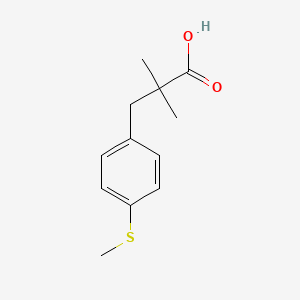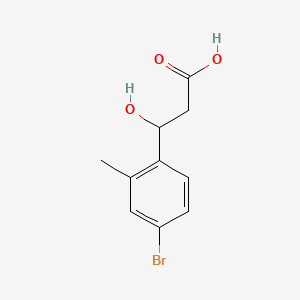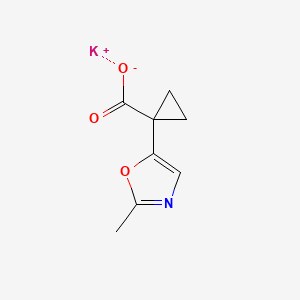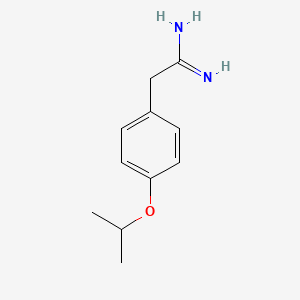
2-(4-Isopropoxyphenyl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropoxyphenyl)acetimidamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetimidamide, featuring an isopropoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)acetimidamide typically involves the reaction of 4-isopropoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the desired acetimidamide under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
化学反应分析
Types of Reactions
2-(4-Isopropoxyphenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.
科学研究应用
2-(4-Isopropoxyphenyl)acetimidamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Isopropoxyphenyl)acetimidamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)acetimidamide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(4-Ethoxyphenyl)acetimidamide: Features an ethoxy group on the phenyl ring.
2-(4-Butoxyphenyl)acetimidamide: Contains a butoxy group attached to the phenyl ring.
Uniqueness
2-(4-Isopropoxyphenyl)acetimidamide is unique due to the presence of the isopropoxy group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13) |
InChI 键 |
KNMMDJXQVAJCTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)CC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


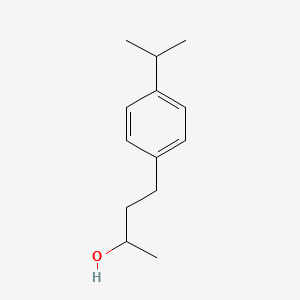
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13589284.png)

